Trimethylthiirane
Description
Trimethylthiirane is a sulfur-containing three-membered heterocyclic compound with three methyl substituents. Thiiranes are sulfur analogs of oxiranes (epoxides), where the oxygen atom is replaced by sulfur, conferring distinct electronic and steric properties. This compound’s molecular formula is inferred as C₅H₁₀S (if fully substituted) or C₄H₈S (for 2,2,3-trimethylthiirane), with a molecular weight of ~88–102 g/mol depending on substitution .
Thiiranes are typically synthesized via sulfurization of epoxides or through cyclization reactions involving sulfur donors.
Properties
CAS No. |
53971-47-4 |
|---|---|
Molecular Formula |
C5H10S |
Molecular Weight |
102.20 g/mol |
IUPAC Name |
2,2,3-trimethylthiirane |
InChI |
InChI=1S/C5H10S/c1-4-5(2,3)6-4/h4H,1-3H3 |
InChI Key |
TWNJQGQIVBDVAB-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(S1)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Trimethylthiirane can be synthesized through several methods. One common approach involves the reaction of trimethylsulfonium iodide with a strong base such as sodium hydride. The reaction proceeds as follows:
(CH3)3S+I−+NaH→(CH3)3S−+NaI+H2
The resulting trimethylsulfonium ylide then undergoes intramolecular cyclization to form this compound.
Industrial Production Methods
Industrial production of this compound typically involves the use of more scalable and efficient methods. One such method includes the reaction of trimethylsulfonium salts with alkyl halides under controlled conditions to yield the desired thiirane compound. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Trimethylthiirane undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reduction of this compound can lead to the formation of thiols and sulfides. Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, leading to the formation of various substituted thiiranes.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Substituted thiiranes with various functional groups.
Scientific Research Applications
Trimethylthiirane has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of trimethylthiirane involves its interaction with various molecular targets. The sulfur atom in the thiirane ring can act as a nucleophile, participating in reactions with electrophilic species. This reactivity allows this compound to form covalent bonds with other molecules, leading to its diverse chemical behavior.
Comparison with Similar Compounds
Table 1: Key Physical and Electronic Properties of Trimethylthiirane and Analogues
*Assumed structure: 2,2,3-trimethylthiirane.
Key Observations:
- Electronic Effects : The ionization energy (IE) of 2,3-di(trimethylsilyl)thiirane (8.10–8.19 eV) is lower than typical oxiranes (~9–10 eV), reflecting sulfur’s reduced electronegativity. This compound’s IE is likely comparable but unmeasured.
- Hydrophobicity : Methyl and silyl substitutions increase logP values, enhancing lipophilicity. This compound’s logP is estimated to exceed 3.0, making it more hydrophobic than its oxygen analogue (logP ~1.5) .
Reactivity and Stability
Thiiranes are less stable than oxiranes due to weaker C–S bonds and greater ring strain. However, steric protection from methyl groups in this compound may mitigate ring-opening reactions. Comparatively:
- Ring-Openings : Trimethyloxirane undergoes nucleophilic attacks at the less hindered carbon, whereas this compound’s sulfur atom may direct nucleophiles differently. demonstrates thiiranes reacting with sulfonamides to form N-(thiiran-2-ylmethyl) derivatives .
- Thermal Stability : Unsubstituted thiirane decomposes at ~200°C , but methyl groups likely increase thermal stability.
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